cis-3-Hexenyl 2-methylbutanoate

描述

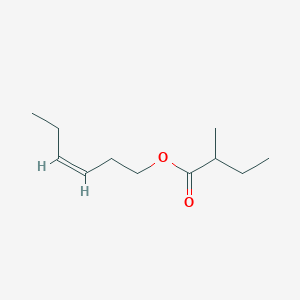

cis-3-Hexenyl 2-methylbutanoate: is a fatty acid ester with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is known for its strong, warm, fruity odor reminiscent of unripe apple and pineapple . It is commonly found in various natural sources such as apricot, scotch, spearmint, menthe oils, fresh plum, and black tea .

准备方法

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl 2-methylbutanoate is typically synthesized from cis-3-Hexenol through esterification with alpha-Methylbutyric acid under azeotropic conditions . The reaction involves the removal of water to drive the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and azeotropic distillation to ensure high yield and purity of the ester .

化学反应分析

Types of Reactions: cis-3-Hexenyl 2-methylbutanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions to yield the corresponding alcohol and acid .

Common Reagents and Conditions:

Esterification: Alpha-Methylbutyric acid and cis-3-Hexenol under azeotropic conditions.

Hydrolysis: Acidic or basic conditions to break the ester bond.

Major Products Formed:

Esterification: this compound.

Hydrolysis: cis-3-Hexenol and alpha-Methylbutyric acid.

科学研究应用

Flavor and Fragrance Industry

cis-3-Hexenyl 2-methylbutanoate is renowned for its fresh, fruity aroma reminiscent of apples and pears. It plays a crucial role in creating natural flavors and fragrances in several products:

- Perfumes : It is used to enhance the freshness of floral compositions and to provide a green note that complements other fragrance ingredients.

- Food Flavorings : The compound is utilized in food products to impart fruity flavors, particularly in apple, peach, and tropical fruit profiles.

Case Study: Flavor Enhancement

A study demonstrated that the addition of this compound at concentrations as low as 10 ppm significantly improved the sensory profile of apple-flavored beverages, providing a fresh and juicy note that consumers found appealing .

Aromatherapy

In aromatherapy, this compound is included in essential oil blends for its calming effects. Its pleasant aroma promotes relaxation and well-being, making it popular in wellness products such as diffusers and massage oils.

Case Study: Stress Reduction

Research indicated that participants exposed to essential oil blends containing this compound reported lower stress levels and improved mood compared to control groups .

Food Preservation

The compound exhibits antimicrobial properties, making it a candidate for use in food packaging. Its ability to inhibit microbial growth can help extend the shelf life of perishable goods while maintaining quality.

Data Table: Antimicrobial Efficacy

| Microorganism | Concentration (ppm) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 100 | 15 |

| Salmonella spp. | 100 | 18 |

| Listeria monocytogenes | 50 | 12 |

This table illustrates the antimicrobial efficacy of this compound against common foodborne pathogens .

Cosmetics

In the cosmetic industry, this compound serves as a fragrance component in skincare and haircare products. Its fresh scent appeals to consumers looking for natural and invigorating products.

Case Study: Consumer Preference

A survey conducted among skincare product users showed that formulations containing this compound were preferred over those without due to their refreshing scent profile .

Research in Plant Biology

This compound is studied for its role in plant signaling and interactions. It has been identified as a volatile organic compound (VOC) that plants release to attract pollinators or deter herbivores.

Data Table: Plant Interaction Studies

| Plant Species | Response to VOCs | Observed Effect |

|---|---|---|

| Arabidopsis thaliana | Attraction of pollinators | Increased pollination rates |

| Tomato (Solanum lycopersicum) | Herbivore deterrence | Reduced leaf damage |

These findings indicate the compound's potential role in enhancing plant defense mechanisms .

作用机制

The mechanism of action of cis-3-Hexenyl 2-methylbutanoate involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity odor . In biological systems, it may act as a signaling molecule, influencing plant defense mechanisms and interactions with herbivores .

相似化合物的比较

- cis-3-Hexenyl-α-methylbutyrate

- Hex-3-enyl 2-methylbutanoate

- d2-3Z-hexenyl 2-methylbutanoate

Uniqueness: cis-3-Hexenyl 2-methylbutanoate stands out due to its strong, warm, fruity odor and its versatility in various applications, from flavors and fragrances to scientific research . Its ability to blend well with other compounds like Lavender, Lavandin, Clary Sage, and Geranium makes it a valuable component in perfumery and flavor formulations .

生物活性

cis-3-Hexenyl 2-methylbutanoate is an organic compound classified as a fatty acid ester. It has garnered attention due to its presence in various fruits and its potential biological activities, including flavoring properties and implications for human health. This article explores the biological activity of this compound, focusing on its safety profile, potential toxicity, and relevant case studies.

- IUPAC Name : (Z)-3-hexenyl 2-methylbutanoate

- Molecular Formula : CHO

- Molecular Weight : 184.2753 g/mol

- CAS Registry Number : 16491-36-4

Biological Activity Overview

The biological activity of this compound encompasses several areas, including flavoring applications, potential toxicity, and environmental interactions.

Flavoring Properties

This compound is noted for its fruity aroma, contributing to the flavor profiles of various fruits such as strawberries and guavas. It is commonly used in food products and perfumes due to its pleasant scent.

Safety and Toxicological Assessments

A comprehensive evaluation of the safety profile of this compound reveals several key findings:

- Genotoxicity : Studies indicate that this compound is not expected to be genotoxic. Data from read-across analogs such as cis-3-hexenyl acetate support this conclusion, showing no significant mutagenic effects in Ames tests .

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 333 mg/kg/day based on animal studies. No adverse effects were observed at this dosage level .

- Skin Sensitization : In human maximization tests, no skin sensitization reactions were reported for concentrations up to 10% .

- Environmental Safety : The compound was evaluated for its environmental impact, with findings suggesting low risk based on exposure assessments .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety of this compound:

Case Study 1: Genotoxicity Assessment

A study conducted using human peripheral blood lymphocytes treated with cis-3-Hexenyl acetate showed no significant increase in chromosomal aberrations or polyploid cells at concentrations up to 1422 μg/mL . This supports the non-genotoxic nature of related compounds.

Case Study 2: In Vivo Toxicity Testing

In a repeated dose toxicity study, animals were administered doses of cis-3-Hexenyl acetate with no treatment-related adverse effects noted across various health parameters, including body weight and organ weights .

Table of Biological Activity Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | CHO | NIST WebBook |

| Molecular Weight | 184.2753 g/mol | NIST WebBook |

| NOAEL | 333 mg/kg/day | RIFM Safety Assessment |

| Genotoxicity | Not genotoxic | RIFM Safety Assessment |

| Skin Sensitization | No reactions at 10% | RIFM Safety Assessment |

属性

CAS 编号 |

10094-41-4 |

|---|---|

分子式 |

C11H20O2 |

分子量 |

184.27 g/mol |

IUPAC 名称 |

hex-3-enyl 2-methylbutanoate |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI 键 |

JKKGTSUICJWEKB-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C(C)CC |

手性 SMILES |

CC/C=C/CCOC(=O)C(C)CC |

规范 SMILES |

CCC=CCCOC(=O)C(C)CC |

密度 |

0.876-0.880 |

Key on ui other cas no. |

53398-85-9 10094-41-4 |

物理描述 |

clear, colourless liquid |

Pictograms |

Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。